molecular formula C7H2BrClF4O B1403867 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene CAS No. 1417567-60-2

1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene

Cat. No.: B1403867
CAS No.: 1417567-60-2
M. Wt: 293.44 g/mol
InChI Key: UCVVKIRKVHNFTD-UHFFFAOYSA-N
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Description

1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine at position 1, a chloro(difluoro)methoxy group at position 4, and fluorine atoms at positions 2 and 3. Its molecular formula is C₇H₂BrClF₄O, with a molecular weight of 307.45 g/mol. The chloro(difluoro)methoxy group (–O–CF₂Cl) introduces significant electronegativity and lipophilicity, which are critical for interactions in biological or material applications .

Properties

IUPAC Name

1-bromo-4-[chloro(difluoro)methoxy]-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4O/c8-3-1-2-4(6(11)5(3)10)14-7(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVVKIRKVHNFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)Cl)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201722
Record name Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro-
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URL https://comptox.epa.gov/dashboard/DTXSID001201722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417567-60-2
Record name Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417567-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Halogenation and Difluoromethoxylation

A common preparation route includes the following key steps:

  • Starting Material: A difluoromethoxy-substituted benzene or a fluorinated benzene derivative is used as the base structure.

  • Bromination: Introduction of bromine at the 1-position is achieved via electrophilic aromatic substitution using bromine or brominating agents under controlled temperature and catalyst conditions to prevent overbromination.

  • Difluoromethoxy Group Introduction: The chloro(difluoro)methoxy substituent (-O-CF2Cl) is introduced through nucleophilic substitution reactions. This typically involves reacting the phenolic precursor with difluoromethylating agents that carry a chloro substituent, enabling the formation of the -O-CF2Cl group at the 4-position.

  • Fluorination: Fluorine atoms at positions 2 and 3 are incorporated either by starting with fluorinated precursors or by selective fluorination using reagents such as Selectfluor or elemental fluorine under mild conditions to maintain the integrity of other substituents.

Reaction Conditions and Catalysts

  • Catalysts: Lewis acids such as aluminum chloride (AlCl3), ferric chloride (FeCl3), or boron trifluoride (BF3) are often employed to facilitate electrophilic substitutions.

  • Solvents: Halogenated hydrocarbons (e.g., dichloromethane), ethers (e.g., tetrahydrofuran), or polar aprotic solvents (e.g., dimethylformamide) are used depending on the step to optimize yield and selectivity.

  • Temperature Control: Reactions are typically conducted at low to moderate temperatures (0 to 25 °C) to control reactivity and minimize side reactions.

Industrial Production Considerations

Industrial-scale synthesis emphasizes:

  • Use of robust catalysts to improve reaction efficiency.
  • One-pot or telescoped reactions to reduce isolation steps and improve throughput.
  • Avoidance of solvents or reagents that generate impurities (e.g., avoiding acetonitrile in reduction steps to prevent unwanted by-products).
  • Purification steps such as aqueous washes and solvent extractions to isolate the target compound in high purity.

Representative Synthetic Procedure (Adapted from Related Halogenated Aromatic Syntheses)

Step Reagents and Conditions Purpose
1 React fluorinated benzene derivative with bromine in presence of Lewis acid catalyst (e.g., AlCl3) at 0–5 °C Electrophilic bromination at position 1
2 Nucleophilic substitution of phenolic intermediate with chlorodifluoromethylating agent (e.g., ClCF2O– reagent) under mild heating Introduction of chloro(difluoro)methoxy group at position 4
3 Fluorination of positions 2 and 3 using selective fluorinating agents if not pre-fluorinated Installation of fluorine substituents
4 Purification by aqueous washes, extraction with organic solvents, and vacuum concentration Isolation of pure 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene

Analytical and Research Findings

  • The bromine and chloro(difluoro)methoxy groups are introduced with high regioselectivity, confirmed by NMR and mass spectrometry.

  • The difluoromethoxy group (-O-CF2Cl) is critical for the compound’s reactivity and is introduced via specialized difluoromethylating reagents that ensure retention of the chlorine atom on the difluoromethyl moiety.

  • Reaction yields are optimized by controlling temperature and reagent stoichiometry.

  • The compound’s purity is typically assessed by HPLC and GC-MS, confirming the absence of major impurities.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material Fluorinated benzene derivatives Pre-fluorination simplifies later steps
Bromination Agent Bromine or N-bromosuccinimide (NBS) Requires Lewis acid catalyst
Difluoromethylating Agent Chlorodifluoromethyl ether precursors Nucleophilic substitution step
Catalysts AlCl3, FeCl3, BF3 Facilitate electrophilic substitution
Solvents Dichloromethane, THF, DMF Choice depends on step
Temperature Range 0–25 °C Controls selectivity
Purification Aqueous washes, organic extraction, vacuum concentration Ensures high purity

Chemical Reactions Analysis

1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond by coordinating with the bromine atom and the boronic acid derivative .

Comparison with Similar Compounds

5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene (CAS 1417569-28-8)

This positional isomer shifts the bromine atom to position 5, altering steric and electronic effects. The chloro(difluoro)methoxy group remains at position 1.

1-Bromo-2,3-dichloro-4-fluorobenzene

This analog replaces the chloro(difluoro)methoxy group with dichloro and fluoro substituents. The absence of the methoxy ether reduces lipophilicity (logP ~2.1 vs. ~3.5 for the target compound) and alters electronic properties, which may diminish antimicrobial efficacy observed in methoxy-containing derivatives .

Functional Group Variations

1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene (C₈H₇BrF₂O₂, MW 253.04)

Replacing the chloro(difluoro)methoxy group with methoxymethoxy (–O–CH₂OCH₃) reduces electronegativity but increases hydrolytic stability. Methoxymethoxy derivatives are less prone to oxidative degradation compared to chloro(difluoro)methoxy analogs, making them preferable in pharmaceutical synthesis where stability is critical .

4-Bromo-5-(1,1-difluoroethyl)-1H-pyrazole

This non-aromatic brominated pyrazole lacks the benzene backbone but shares a bromo-difluoro motif. Pyrazole derivatives generally exhibit higher solubility in polar solvents (e.g., logP ~1.8) compared to aromatic bromo-fluoro compounds, favoring applications in aqueous-phase catalysis .

Bioactivity of Halogenated Derivatives

Compound Substituents MIC (µg/mL) Key Activity
Target Compound –Br, –O–CF₂Cl, –F (2,3) N/A Hypothesized antimicrobial
4-Bromo derivative (18) –Br, –F 0.78 Anti-Gram-positive (Sa99)
Difluoro derivative (19) –F, –F 1.56 Broad-spectrum antimicrobial
Chloro-piperidone –Cl 3.12 Antibacterial (E. coli)

The target compound’s –O–CF₂Cl group combines lipophilic and electron-withdrawing effects, which may enhance membrane penetration and target binding compared to simpler halogenated aromatics. For example, difluoro derivatives (e.g., compound 19) show broad-spectrum activity, while bromo-specific analogs (e.g., compound 18) exhibit strain-selective potency . Chloro-substituted piperidones (MIC 3.12 µg/mL) highlight the role of chloro groups in antibacterial activity, suggesting the target compound’s –CF₂Cl group could synergize with bromo and fluoro substituents for enhanced efficacy .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) logP
Target Compound 307.45 ~210 (est.) 3.5
a-Bromo-3,5-difluorotoluene 207.02 65 2.8
2,6-Difluoro-4-iodoanisole 270.02 N/A 3.1

The target compound’s higher molecular weight and logP compared to simpler difluoro-toluenes reflect increased hydrophobicity, which correlates with enhanced biofilm penetration in antimicrobial assays . However, its estimated boiling point (~210°C) suggests lower volatility than a-Bromo-3,5-difluorotoluene (65°C), reducing inhalation hazards in industrial settings .

Biological Activity

1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for drug discovery, supported by relevant data and case studies.

The compound is characterized by the presence of multiple halogen substituents, specifically bromine, chlorine, and difluoromethoxy groups. These functional groups are known to influence the compound's reactivity and biological interactions. The molecular structure can be represented as follows:

C7H3BrClF2O\text{C}_7\text{H}_3\text{BrClF}_2\text{O}

Anticancer Properties

Research indicates that compounds with similar halogenated structures exhibit significant anticancer properties. For instance, studies have shown that halogenated aromatic compounds can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism often involves the activation of caspase pathways leading to programmed cell death .

Table 1: Cytotoxicity Data of Halogenated Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
1-Bromo-4-[chloro(difluoro)methoxy]MCF-7TBDInduces apoptosis via caspase activation
DoxorubicinMCF-70.5DNA intercalation and apoptosis induction
ProdigiosinMCF-71.93Apoptosis and cell cycle arrest

Note: TBD indicates that specific IC50 values for 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene are not yet determined in the literature.

The biological activity of halogenated compounds often relates to their ability to interact with cellular targets such as enzymes and receptors. For example, the presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring can enhance cytotoxicity against cancer cells by increasing the electrophilicity of the compound, thereby facilitating interactions with nucleophilic sites in biomolecules .

Case Studies

Several studies have explored the biological implications of compounds structurally related to 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene:

  • Study on Oxadiazole Derivatives : A study highlighted that oxadiazole derivatives with similar halogen substitutions exhibited higher cytotoxic effects against various cancer cell lines compared to standard chemotherapeutics like doxorubicin . This suggests that modifications in halogenation can lead to enhanced biological activity.
  • Fluorinated Compounds : Research on fluorinated compounds has shown promising results in targeting specific cancer pathways. The incorporation of fluorine atoms has been linked to increased metabolic stability and bioavailability, which are crucial for therapeutic efficacy .

Q & A

Q. What are the key synthetic strategies for synthesizing 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene, and how are regioselectivity challenges addressed?

Synthesis typically involves halogenation and functional group introduction via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis. The chloro(difluoro)methoxy group can be introduced using chlorodifluoromethoxylation reagents under controlled conditions. Regioselectivity is influenced by the electron-withdrawing effects of fluorine and bromine, which direct substitution to specific positions. For example, bromination at the para position is favored due to steric and electronic factors. Challenges in achieving high regioselectivity are mitigated using directing groups or temperature-controlled reactions .

Q. Which spectroscopic techniques are optimal for structural characterization and purity assessment?

  • 19F NMR : Critical for identifying fluorine environments due to distinct chemical shifts for CF2Cl and aromatic fluorine groups.
  • 1H NMR : Resolves aromatic protons, though signal splitting may occur due to adjacent fluorine atoms.
  • GC-MS/LC-HRMS : Validates molecular weight and detects impurities. High-resolution mass spectrometry (HRMS) confirms the molecular formula .
  • X-ray crystallography : Resolves crystal packing and bond angles, often using SHELX programs for refinement .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

  • Health hazards : Acute toxicity (H300-H302) and skin irritation (H315) require PPE (gloves, goggles) and fume hoods.
  • Environmental risks : Classified as H400-H402 (toxic to aquatic life). Waste must be neutralized before disposal.
  • Storage : Keep in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Density functional theory (DFT) calculations analyze frontier molecular orbitals (FMOs) to identify reactive sites. The electron-withdrawing chloro(difluoro)methoxy group lowers the LUMO energy, enhancing electrophilic substitution at the bromine position. Computational tools like Gaussian or ORCA model transition states for Suzuki-Miyaura couplings, predicting yields based on steric and electronic parameters .

Q. What metabolic pathways are observed in mammalian systems, and how do interspecies differences impact toxicity?

In vitro studies using liver microsomes reveal:

  • Primary pathways : Dealkylation, hydroxylation, and H-abstraction.
  • Species-specific metabolism : Humans and rats produce hydroxylated metabolites, while fish (e.g., Cyprinus carpio) show slower biotransformation.
  • Toxicity : ECOSAR predicts metabolites like 4-bromo-2,3-difluorophenol exhibit higher aquatic toxicity than the parent compound. ToxCast data suggest mutagenic potential in mammalian models .

Q. What role does the compound play in materials science, particularly in fluorinated polymer or liquid crystal monomer (LCM) design?

The compound’s fluorinated groups enhance thermal stability and reduce dielectric constants, making it a candidate for:

  • LCMs : Improves alignment in display technologies.
  • Polymer additives : Enhances flame retardancy and chemical resistance.
    Studies on structurally similar LCMs (e.g., EDPrB) demonstrate applications in optoelectronics, though environmental persistence remains a concern .

Q. How does the electronic structure influence photostability under UV exposure?

Ultraviolet-visible (UV-Vis) spectroscopy and time-dependent DFT (TD-DFT) simulations show:

  • Absorption bands : Peaks at 260–280 nm due to π→π* transitions in the aromatic ring.
  • Degradation : Fluorine substituents reduce photolytic decomposition by stabilizing excited states. Accelerated aging tests under UV light quantify half-life (t1/2) for environmental fate studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene
Reactant of Route 2
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